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molecular formula C10H9ClN6O2 B1525931 2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol CAS No. 842149-46-6

2-(4-Amino-1,2,5-oxadiazol-3-yl)-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-7-ol

Cat. No. B1525931
M. Wt: 280.67 g/mol
InChI Key: WGKAFLLLVPMZQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625890B2

Procedure details

A suspension of 4-(7-bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (VI, 50 g, 0.14 mol) in THF (1 L) was cooled in a dry-ice/acetone bath until the internal temperature was below −75° C. Isopropyl magnesium chloride (225 mL, 2M in ether, 0.45 mol) was added slowly at a rate to keep the reaction temperature below −70° C. After an additional 10 min., trimethyl borate (54 mL, 0.48 mol) was added and the reaction was maintained in the dry-ice acetone bath for 1 h. The bath was removed and the reaction was allowed to reach ambient temperature. After 18 h., the resultant yellow suspension was cooled to 0° C. A solution of 30% hydrogen peroxide (250 mL) and 3N NaOH (100 mL) was added at a rate to keep the reaction temperature below 40° C. The ice bath was then removed and the reaction was stirred vigorously at ambient temperature for 2 h. The bulk of the organic solvent was removed under reduced pressure and the aqueous layer was acidified to pH 3 with 1N HCl. After stirring the resulting suspension for 30 min., ethyl acetate (200 mL) was added. After stirring for another 1 h, the solid was collected by filtration. The filter cake was washed sequentially with water, ethyl acetate, toluene and ethyl acetate. The solid was dried to a constant weight to give 35.9 g (88% yield) of the desired compound (VII) as a pale yellow solid. This was used without further purification. MS (ES+) m/z 281.3 (M+H)+.
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
reactant
Reaction Step Three
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]2[N:11]([CH2:12][CH3:13])[C:10]([C:14]3[C:15]([NH2:19])=[N:16][O:17][N:18]=3)=[N:9][C:4]=2[C:5]([Cl:8])=[N:6][CH:7]=1.C([Mg]Cl)(C)C.B(OC)(OC)[O:26]C.C(=O)=O.CC(C)=O>C1COCC1>[NH2:19][C:15]1[C:14]([C:10]2[N:11]([CH2:12][CH3:13])[C:3]3[C:2]([OH:26])=[CH:7][N:6]=[C:5]([Cl:8])[C:4]=3[N:9]=2)=[N:18][O:17][N:16]=1 |f:3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C2=C(C(=NC1)Cl)N=C(N2CC)C=2C(=NON2)N
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
225 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Three
Name
Quantity
54 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O.CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred vigorously at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry-ice/acetone bath until the internal temperature
CUSTOM
Type
CUSTOM
Details
was below −75° C
CUSTOM
Type
CUSTOM
Details
the reaction temperature below −70° C
CUSTOM
Type
CUSTOM
Details
The bath was removed
CUSTOM
Type
CUSTOM
Details
to reach ambient temperature
WAIT
Type
WAIT
Details
After 18 h.
Duration
18 h
ADDITION
Type
ADDITION
Details
A solution of 30% hydrogen peroxide (250 mL) and 3N NaOH (100 mL) was added at a rate
CUSTOM
Type
CUSTOM
Details
the reaction temperature below 40° C
CUSTOM
Type
CUSTOM
Details
The ice bath was then removed
CUSTOM
Type
CUSTOM
Details
The bulk of the organic solvent was removed under reduced pressure
STIRRING
Type
STIRRING
Details
After stirring the resulting suspension for 30 min.
Duration
30 min
ADDITION
Type
ADDITION
Details
ethyl acetate (200 mL) was added
STIRRING
Type
STIRRING
Details
After stirring for another 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
The filter cake was washed sequentially with water, ethyl acetate, toluene and ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solid was dried to a constant weight

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC=1C(=NON1)C=1N(C2=C(C(=NC=C2O)Cl)N1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 35.9 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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